

Physicochemical Properties of 3-(2-Tert-butylphenoxy)azetidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-(2-Tert-butylphenoxy)azetidine

Cat. No.: B1395495

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, **3-(2-Tert-butylphenoxy)azetidine**. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, offering critical data and methodologies for the handling, characterization, and further investigation of this molecule.

Core Physicochemical Data

The fundamental physicochemical properties of **3-(2-Tert-butylphenoxy)azetidine** are summarized in the table below. These values are a combination of experimentally known data and computationally predicted parameters, providing a robust profile for this compound.

Property	Value	Source
IUPAC Name	3-(2-tert-butylphenoxy)azetidine	
CAS Number	1146956-90-2	[1]
Molecular Formula	C ₁₃ H ₁₉ NO	[1]
Molecular Weight	205.3 g/mol	[1]
Physical State	Yellow oil / Liquid	[1]
Predicted Boiling Point	315.8 ± 35.0 °C at 760 mmHg	Computational Prediction
Predicted pKa (Basic)	8.5 ± 0.2	Computational Prediction
Predicted logP	3.1 ± 0.3	Computational Prediction

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of **3-(2-Tert-butylphenoxy)azetidine**.

Determination of Melting Point (Solidification Point of Oil)

Given that **3-(2-Tert-butylphenoxy)azetidine** is an oil at room temperature, its melting point is more accurately described as its solidification or pour point.

Principle: The solidification point of an oil is determined by cooling a sample in a capillary tube and observing the temperature at which it ceases to flow.

Apparatus:

- Capillary tubes
- Cooling bath (e.g., dry ice/acetone or a cryostat)

- Calibrated thermometer or thermocouple
- Vortex mixer

Procedure:

- A small amount of the oil is introduced into a capillary tube.
- The capillary tube is securely attached to a thermometer or thermocouple.
- The assembly is placed in a cooling bath.
- The temperature is gradually lowered while periodically tilting the capillary tube.
- The solidification point is recorded as the temperature at which the oil no longer flows when the tube is tilted.

Determination of Boiling Point

Principle: The boiling point is determined using the micro-reflux technique, which is suitable for small sample volumes. The temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

- Micro-reflux apparatus (or a small-scale distillation setup)
- Heating mantle or oil bath
- Calibrated thermometer
- Boiling chips

Procedure:

- A small volume (a few milliliters) of **3-(2-Tert-butylphenoxy)azetidine** is placed in a micro-distillation flask along with a few boiling chips.

- The apparatus is assembled, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the distillation head.
- The sample is heated gently until it begins to boil and a reflux ring of condensate is observed on the walls of the flask, rising to the level of the thermometer bulb.
- The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid. The atmospheric pressure should also be recorded, and a pressure correction can be applied if necessary.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa of the basic azetidine nitrogen can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% protonated.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar
- Beaker

Procedure:

- A precisely weighed amount of **3-(2-Tert-butylphenoxy)azetidine** is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
- The solution is placed in a beaker with a stir bar and the pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

- The pH is recorded after each incremental addition of the acid.
- A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

Principle: The shake-flask method is the classical approach for determining the octanol-water partition coefficient (logP). The compound is partitioned between n-octanol and water, and the concentration in each phase is measured to determine the partition coefficient.

Apparatus:

- Separatory funnel or vials
- Shaker or rotator
- UV-Vis spectrophotometer or HPLC system for concentration analysis
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)

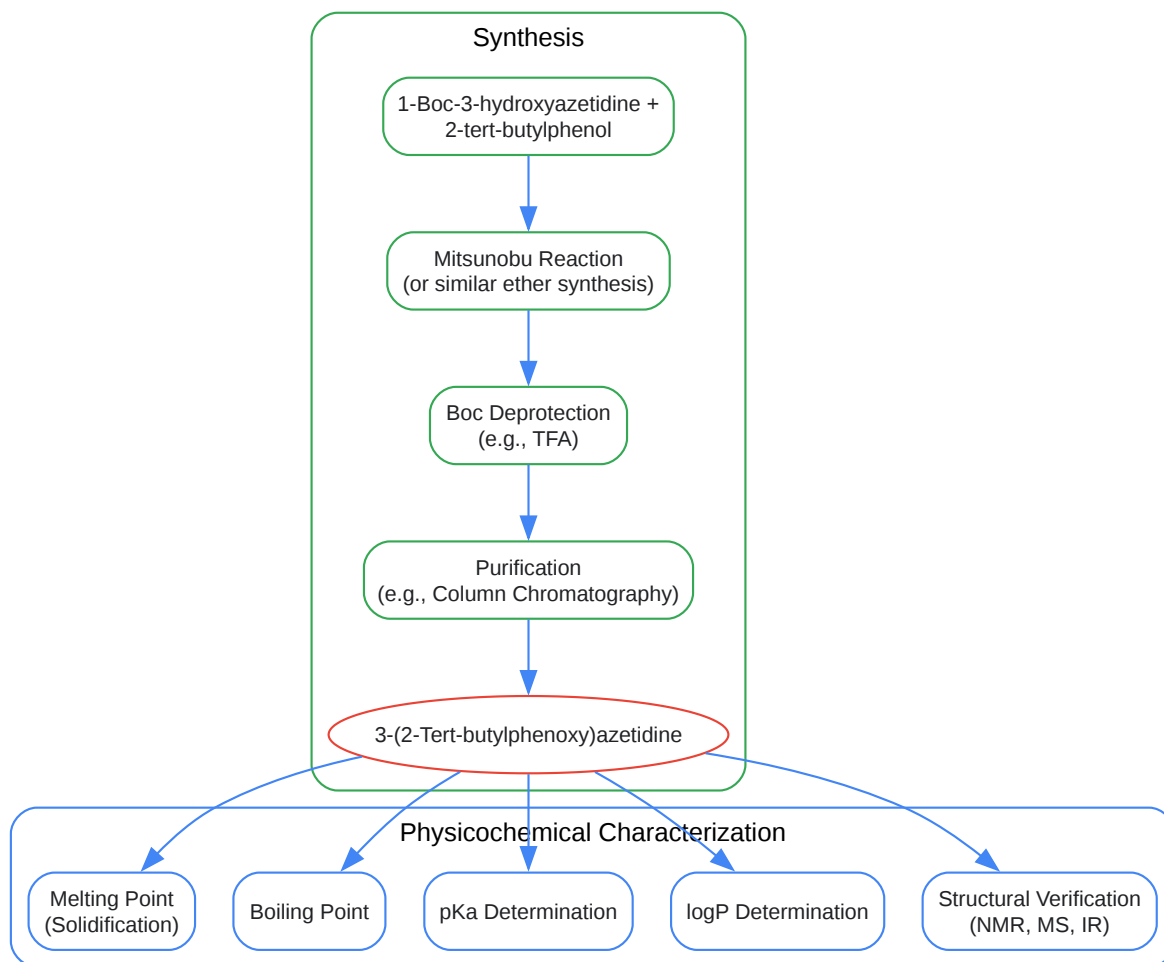
Procedure:

- Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a separatory funnel or vial.
- A known amount of **3-(2-Tert-butylphenoxy)azetidine** is added to the two-phase system.
- The mixture is shaken or rotated for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
- The mixture is then allowed to stand until the two phases have completely separated.
- Aliquots are carefully taken from both the n-octanol and the aqueous phases.

- The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is then calculated as the base-10 logarithm of P.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent physicochemical characterization of **3-(2-Tert-butylphenoxy)azetidine**.



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Caption: General workflow for the synthesis and physicochemical characterization of **3-(2-Tert-butylphenoxy)azetidine**.

Biological Context and Potential

While specific biological data for **3-(2-Tert-butylphenoxy)azetidine** is not yet publicly available, the structural motifs present in the molecule, namely the azetidine ring and the phenoxy group, are found in numerous biologically active compounds.

- **Azetidine Derivatives:** The strained four-membered azetidine ring is a key component in various pharmaceuticals and bioactive molecules. It can act as a rigid scaffold to orient functional groups for optimal interaction with biological targets and can influence properties such as metabolic stability and cell permeability. Azetidine-containing compounds have shown a wide range of activities, including antibacterial, antiviral, and enzyme inhibitory effects.
- **Phenoxy Derivatives:** The phenoxy moiety is prevalent in many drug classes. The nature and position of substituents on the phenyl ring can significantly modulate the pharmacological activity, selectivity, and pharmacokinetic properties of a molecule. For instance, phenoxy derivatives are known to exhibit activities such as antimicrobial, anti-inflammatory, and CNS effects.

The combination of the azetidine and 2-tert-butylphenoxy moieties in **3-(2-Tert-butylphenoxy)azetidine** presents a unique chemical space for the exploration of novel biological activities. Further research into its pharmacological profile is warranted.

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References

- 1. On-line Software [vcclab.org]
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